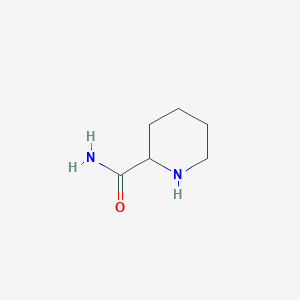

Piperidine-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMBESZRBTVIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901505 | |

| Record name | NoName_631 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19889-77-1 | |

| Record name | Pipecolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019889771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Pyridine-2-carboxamide undergoes hydrogenation in the presence of a palladium-on-carbon (Pd/C) catalyst under high-pressure hydrogen gas. The reaction typically occurs in absolute ethanol at elevated temperatures (110°C) and pressures (20 bar). The exothermic nature of the reaction necessitates careful temperature control to prevent side reactions.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Substrate | Pyridine-2-carboxamide |

| Catalyst | 10% Pd/C (14 g) |

| Solvent | Absolute ethanol (3 L) |

| Temperature | 110°C |

| Pressure | 20 bar |

| Yield | 91.7% |

The product, racemic this compound, crystallizes as a white powder with a melting point of 147–148°C. This method is favored for its simplicity and high yield, making it suitable for large-scale production.

Substrate Preparation and Byproduct Management

Pyridine-2-carboxamide is synthesized via the hydrolysis of 2-cyanopyridine, though this step is often omitted in industrial settings due to commercial availability. Post-hydrogenation, the reaction mixture is concentrated under reduced pressure, and the product is isolated via acidification (pH 1.0) followed by recrystallization in hydrochloric acid.

Biocatalytic Resolution of Racemic Mixtures

While catalytic hydrogenation produces racemic this compound, enantiomerically pure forms are essential for pharmaceutical applications. Biocatalytic methods using stereospecific amidases offer a sustainable resolution strategy.

Enzymatic Hydrolysis with Amidases

Whole cells of Klebsiella terrigena and other microorganisms catalyze the kinetic resolution of racemic this compound. The (S)-enantiomer is preferentially hydrolyzed to (S)-piperidine-2-carboxylic acid, leaving the (R)-carboxamide intact. Subsequent thermal hydrolysis of the remaining (R)-carboxamide yields (R)-piperidine-2-carboxylic acid with 99.2% enantiomeric excess.

Optimized Biotransformation Conditions

| Parameter | Value |

|---|---|

| Microorganism | Klebsiella terrigena |

| Substrate Loading | 22 g/L |

| Temperature | 40°C |

| pH | 8.0 |

| Reaction Time | 36–72 h |

This method integrates microbial growth and biotransformation in a single fermenter, enhancing cost efficiency.

Chiral Separation Techniques

For derivatives such as N-(2,6-dimethylphenyl)this compound, chiral separation is critical to isolate pharmacologically active enantiomers.

Diastereomeric Salt Formation

Racemic N-(2,6-dimethylphenyl)this compound is resolved using l-(–)-dibenzoyl tartaric acid as a chiral resolving agent. The (S)-enantiomer forms a less soluble diastereomeric salt, which precipitates and is isolated via filtration. Recrystallization in ethyl acetate yields enantiomerically pure (S)-N-(2,6-dimethylphenyl)this compound.

Resolution Efficiency

| Parameter | Value |

|---|---|

| Resolving Agent | l-(–)-Dibenzoyl tartaric acid |

| Solvent | Ethyl acetate |

| Enantiomeric Excess | >99% |

Alternative Synthetic Routes

Cyclization of Carboxylate Esters

A novel method for 6,6-dialkyl piperidine-2-carboxylic acid derivatives involves cyclization of ethyl 1-acetyl-6,6-dimethylpiperidine-2-carboxylate in trifluoroacetic acid, followed by alkaline hydrolysis. While this route primarily targets carboxylic acids, intermediate esters could theoretically be converted to carboxamides via ammonolysis.

Reaction Overview

| Step | Description | Conditions |

|---|---|---|

| 1 | Cyclization | Trifluoroacetic acid, 50°C |

| 2 | Hydrolysis | NaOH (4 eq), 100°C |

Comparative Analysis of Preparation Methods

| Method | Yield | Enantiomeric Purity | Scalability |

|---|---|---|---|

| Catalytic Hydrogenation | 91.7% | Racemic | High |

| Biocatalytic Resolution | 70–80% | 99.2% ee | Moderate |

| Chiral Separation | 60–75% | >99% ee | Low |

Catalytic hydrogenation excels in yield and scalability but requires subsequent resolution for enantiopure products. Biocatalytic methods offer greener alternatives but face challenges in microbial cultivation efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Piperidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can yield primary amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include primary amines, carboxylic acids, and various substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Role in Drug Development

Piperidine-2-carboxamide derivatives are frequently utilized as building blocks in the synthesis of pharmaceutical compounds. The chiral nature of the piperidine ring allows for the design of enantiomerically pure substances, which can enhance the efficacy and selectivity of drugs.

Case Study: Fesoterodine

Fesoterodine, a drug used for treating overactive bladder, is an example of a this compound derivative. Its pharmacological properties include high affinity for muscarinic receptors and favorable pharmacokinetics, making it effective in clinical settings .

Pharmacological Properties

Diverse Biological Activities

Research has demonstrated that this compound compounds exhibit various biological activities, including:

- Antidepressant Effects : Some derivatives have been shown to act as serotonin receptor modulators, which can be beneficial in treating mood disorders.

- Antinociceptive Properties : Certain analogs have been evaluated for their ability to alleviate pain, potentially serving as alternatives to traditional analgesics .

Table 1: Summary of Biological Activities

Synthesis and Industrial Applications

Chemical Synthesis

this compound serves as an intermediate in the synthesis of various organic compounds. Its derivatives are often used in the production of pharmaceuticals and agrochemicals due to their stability and reactivity.

Industrial Relevance

The compound is utilized in the pharmaceutical industry for producing local anesthetics like bupivacaine. Its role as a precursor highlights its importance in pain management therapies.

Recent Advances and Research Findings

Recent studies have focused on optimizing the physicochemical properties of this compound derivatives to improve their drug-like characteristics. This includes modifications to enhance solubility and bioavailability while minimizing toxicity.

Table 2: Recent Modifications and Their Effects

Wirkmechanismus

The mechanism of action of piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer treatment, it has been observed to inhibit crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt. These pathways are essential for cancer cell proliferation and survival. By inhibiting these pathways, this compound induces apoptosis and cell cycle arrest in cancer cells .

Vergleich Mit ähnlichen Verbindungen

N-[(3-Methylphenyl)methyl]this compound

- Structure : Features a 3-methylbenzyl group attached to the carboxamide nitrogen.

- Properties: Enhanced binding affinity to molecular targets due to hydrophobic interactions from the methyl group.

- Applications : Intermediate in synthesizing complex pharmaceuticals and bioactive molecules .

(S)-N-(2,6-Dimethylphenyl)this compound

- Structure : Bulky 2,6-dimethylphenyl group sterically hinders the piperidine ring.

- Properties : Key structural motif in local anesthetics (e.g., bupivacaine and ropivacaine). The 2,6-dimethyl substitution reduces toxicity while prolonging anesthetic action by limiting systemic absorption .

- Applications : Clinical use in regional anesthesia and pain management .

Heterocyclic-Fused Derivatives

1-Methanesulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)this compound

- Structure : Incorporates a benzothiazole ring and a methanesulfonyl group.

- Properties: The sulfonyl group enhances metabolic stability, while the benzothiazole moiety enables π-π stacking with biological targets.

- Applications : Building block for specialty chemicals and drug candidates targeting kinases or proteases .

N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)this compound

- Structure : Methylsulfonyl and dimethylbenzothiazole groups.

- Properties : Modulates cellular signaling pathways (e.g., NF-κB) via protein binding. Exhibits anti-inflammatory and analgesic effects .

- Applications : Investigated for chronic inflammatory diseases and neuropathic pain .

Alkyl-Substituted Derivatives

4-Undecylpiperidine-2-carboxamides

- Structure : Long undecyl chain at the piperidine 4-position.

- Properties : Acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs). The alkyl chain enhances membrane permeability and receptor interaction .

- Applications: Potential therapeutics for neurological disorders (e.g., Parkinson’s disease) .

Key Data Tables

Table 1: Structural and Pharmacological Comparison

Mechanistic Insights

- Local Anesthetic Derivatives : Bulky aromatic groups (e.g., 2,6-dimethylphenyl) block voltage-gated sodium channels, preventing neuronal signal transduction .

- Anticancer Derivatives : Methylsulfonyl and benzothiazole groups induce apoptosis by inhibiting topoisomerases or disrupting mitochondrial membranes .

- Neurological Modulators : Alkyl chains enhance blood-brain barrier penetration, enabling allosteric modulation of glutamate receptors .

Biologische Aktivität

Piperidine-2-carboxamide is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a carboxamide functional group. Its chirality and the presence of various substituents can significantly influence its biological activity. The compound's ability to interact with different biological targets makes it a subject of extensive research.

Research indicates that this compound derivatives can modulate various biological pathways, particularly through interactions with enzymes, receptors, and ion channels:

- Enzyme Inhibition : Piperidine derivatives have shown inhibitory effects on enzymes such as kinases, proteases, and hydrolases. For instance, specific derivatives have been identified as effective against cathepsin K, an enzyme involved in bone resorption, indicating potential applications in treating osteoporosis .

- Receptor Interaction : These compounds can act as agonists or antagonists at various receptors, including G-protein-coupled receptors (GPCRs) and nicotinic acetylcholine receptors. Such interactions are linked to neuroprotective effects and potential treatments for neurodegenerative diseases .

- Ion Channel Modulation : this compound has been associated with the modulation of voltage-gated ion channels, which play crucial roles in neuronal excitability and neurotransmitter release. This property suggests its utility in managing conditions like epilepsy and pain .

Biological Activity Spectrum

The biological activity spectrum of this compound includes:

- Antineoplastic Effects : Certain derivatives exhibit antitumor activity, particularly against cervical cancer and leukemia. The mechanism involves apoptosis induction through caspase activation .

- Antimicrobial Properties : Research has indicated that some piperidine derivatives possess antimicrobial and antiviral activities, potentially through the inhibition of specific metabolic pathways in pathogens .

- Neuroprotective Effects : The ability to inhibit neurotransmitter uptake positions these compounds as candidates for treating central nervous system disorders such as Parkinson's disease .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound derivatives:

Detailed Research Findings

- In Vitro Studies : A study demonstrated that compound H-9 exhibited anti-bone resorption activity comparable to established treatments, confirming its potential therapeutic application .

- Molecular Docking Analysis : This technique revealed how specific substituents on the piperidine ring enhance binding affinity to target proteins, elucidating structure-activity relationships critical for drug design .

- Pharmacological Predictions : Computational models predicted a wide range of pharmacological effects for piperidine derivatives, including anti-inflammatory and neuroprotective activities, suggesting avenues for further exploration in clinical settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing piperidine-2-carboxamide derivatives, and how can their stereochemical purity be ensured?

- This compound derivatives are typically synthesized via multi-step procedures involving condensation reactions and chiral resolution. For example, (2S,4S)- and (2S,4R)-isomers of 4-undecylthis compound were prepared using a two-step protocol starting from intermediate 33, followed by preparative TLC for diastereomer separation . To ensure stereochemical purity, nuclear magnetic resonance (NMR) analysis (e.g., and ) is critical for verifying structural integrity, as demonstrated by distinct splitting patterns in NMR spectra (e.g., δ 7.31–0.78 ppm for compound 37) .

Q. How can researchers validate the structural identity of synthesized this compound compounds?

- High-resolution mass spectrometry (HRMS) and NMR spectroscopy are indispensable. For instance, HRMS analysis of (2R,4S)-36 confirmed a molecular ion peak at m/z 403.2955 ([M+H]), matching the theoretical value within 0.1 ppm error . NMR chemical shifts (e.g., δ 175.6 ppm for carbonyl carbons in spectra) provide additional confirmation of functional group placement .

Q. What physicochemical properties of this compound derivatives are critical for early-stage drug discovery?

- Key properties include logP (lipophilicity), topological polar surface area (TPSA), and molar refractivity. For example, (S)-N-(2,6-dimethylphenyl)this compound has a logP of 3.4 and TPSA of 44.6 Å, indicating moderate blood-brain barrier permeability and solubility . These parameters are predictive of bioavailability and environmental persistence .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Discrepancies in HRMS or NMR data often arise from impurities or diastereomer contamination. For example, compound 24 showed an HRMS deviation of 1.7 ppm (calculated: 484.3534; observed: 484.3517), necessitating repeat synthesis and chromatography (e.g., preparative TLC) to isolate pure isomers . Cross-validation with 2D NMR (e.g., COSY, HSQC) can clarify ambiguous proton-carbon correlations .

Q. What strategies optimize the pharmacological activity of this compound derivatives targeting serotonin receptors?

- Structure-activity relationship (SAR) studies guided by 5-HTR positive allosteric modulator (PAM) activity are essential. Modifications to the "polar head" (PH) and "lipophilic tail" (LT) moieties of the this compound scaffold improve cLogP and bioavailability. For instance, replacing the α-D-galactopyranoside group in PNU-69176E with simpler substituents enhanced metabolic stability while retaining PAM activity .

Q. How should researchers design in vivo studies to evaluate this compound derivatives for neuropsychiatric applications?

- Preclinical models should assess locomotor activity, food intake, and relapse vulnerability. For 5-HTR PAMs, dose-response studies in rodents are critical, with endpoints aligned to behavioral assays (e.g., conditioned place preference for addiction models). Pharmacokinetic profiling (e.g., plasma half-life, brain penetration) must precede in vivo efficacy trials .

Q. What analytical methods are recommended for resolving chiral centers in this compound derivatives?

- Chiral HPLC or supercritical fluid chromatography (SFC) paired with polarimetric detection can separate enantiomers. For example, (2R,4S)-35 and (2S,4R)-34 isomers were differentiated via preparative TLC, validated by distinct NMR coupling constants (e.g., J = 12.6 Hz for axial protons) .

Methodological Guidance

Q. How to address discrepancies between calculated and observed HRMS values?

- Recalibrate the instrument using certified standards and verify sample purity via HPLC. If deviations persist (e.g., >2 ppm), consider isotopic interference or adduct formation. For compound 23, an observed HRMS of 461.3362 vs. calculated 461.3374 ([M+H]) suggests minor matrix effects, resolvable by ESI source optimization .

Q. What statistical approaches are suitable for analyzing SAR data in this compound libraries?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.